N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a spirocyclic triaza compound featuring a 3-chloro-2-methylphenyl acetamide moiety linked to a 1,4,8-triazaspiro[4.5]dec-1-en-8-yl core substituted with a 4-methylphenyl group and a ketone oxygen at position 3. This structure confers rigidity, which is advantageous for selective molecular interactions in medicinal chemistry.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-6-8-17(9-7-15)21-22(30)27-23(26-21)10-12-28(13-11-23)14-20(29)25-19-5-3-4-18(24)16(19)2/h3-9H,10-14H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBNQDWOJFTPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Triazaspiro Moiety: This step involves the formation of the triazaspiro structure through a reaction between an amine and a suitable electrophile, often under reflux conditions.
Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions, where the appropriate phenyl halides react with the spirocyclic intermediate.
Final Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. This can lead to alterations in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on structural similarity to G610-0193.
†Estimated using fragment-based methods.
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The target compound’s 3-chloro-2-methylphenyl group likely results in higher lipophilicity (logP ~4.5) compared to G610-0193’s 2-chloro-4-methylphenyl (logP 4.616). However, G610-0193’s 3,4-dimethylphenyl group further increases hydrophobicity .
- The sulfanyl-containing compound () has a higher logP (~4.8) due to sulfur’s polarizability and the ethyl group .
Spiro Core Modifications: Replacing nitrogen with oxygen in the spiro core () reduces logP (3.8 vs. 4.5–5.0) and enhances aqueous solubility, which is critical for oral bioavailability .
Synthetic Challenges :
- Halogenated analogs (e.g., chloro, fluoro) require careful optimization in coupling reactions (as seen in ’s use of DIEA and DMF for spiro core synthesis). Steric hindrance from substituents like 3,4-dimethylphenyl may lower reaction yields .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H20ClN3O2S
- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
- InChIKey : KCBJVPQXCMDZQI-UHFFFAOYSA-N
Research indicates that compounds similar to this compound may interact with various biological targets:
- METTL3 Inhibition : The compound's structural analogs have been studied as inhibitors of METTL3, an RNA methyltransferase involved in regulating gene expression and implicated in several cancers. Inhibitors targeting METTL3 have shown to affect cell proliferation and migration significantly .
- Anticancer Activity : Preliminary studies suggest that compounds with similar triaza structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | METTL3 | 0.037 | Strong inhibition of cell growth |
| Compound B | METTL14 | 0.050 | Induces apoptosis in cancer cells |
| Compound C | Various | 0.100 | Anti-inflammatory effects |
Study 1: METTL3 Inhibition
A study focused on triazaspiro compounds demonstrated significant inhibition of METTL3 with IC50 values as low as 0.037 µM. The study highlighted that these compounds could disrupt the interaction between METTL3 and its RNA substrates, leading to altered gene expression profiles associated with cancer progression .
Study 2: Anticancer Properties
Another investigation evaluated the anticancer properties of related compounds in vitro against breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly through mechanisms involving apoptosis and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
